molecular formula C24H18O5 B11152691 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11152691
M. Wt: 386.4 g/mol
InChI Key: QZWRYHRTEGNLIU-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate typically involves the esterification of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:

Comparison with Similar Compounds

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate can be compared with other chromen-2-one derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C24H18O5/c1-15-21(28-24(26)17-8-10-18(27-2)11-9-17)13-12-19-20(14-22(25)29-23(15)19)16-6-4-3-5-7-16/h3-14H,1-2H3

InChI Key

QZWRYHRTEGNLIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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